molecular formula C11H17NO.ClH<br>C11H18ClNO B3395912 Methoxyphenamine hydrochloride CAS No. 5588-10-3

Methoxyphenamine hydrochloride

Cat. No.: B3395912
CAS No.: 5588-10-3
M. Wt: 215.72 g/mol
InChI Key: FGSJNNQVSUVTPW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methoxyphenamine hydrochloride interacts with the β-2 adrenergic receptor, acting as a regulator . This interaction plays a crucial role in biochemical reactions, particularly in the respiratory system where it is used as a bronchodilator .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a β-adrenergic receptor agonist . It influences cell function by interacting with these receptors, which are involved in various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the β-2 adrenergic receptor . This binding interaction leads to the activation of the receptor, which can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully documented. It is known that the compound has a significant impact on the β-2 adrenergic receptor over time .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not fully documented, it is known that the compound has a significant impact on the respiratory system

Metabolic Pathways

Given its interaction with the β-2 adrenergic receptor, it is likely involved in pathways related to this receptor .

Subcellular Localization

Given its interaction with the β-2 adrenergic receptor, it is likely localized to areas of the cell where these receptors are present .

Preparation Methods

Methoxyphenamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of o-methoxyphenyl acetone with monomethyl amine in an organic solvent to form o-methoxyphenyl oxime. This intermediate is then reduced using sodium borohydride or potassium borohydride to obtain this compound free alkali. Finally, a hydrochloric acid/ethanol solution is added to regulate the pH to 2-3, followed by separation and purification to yield this compound .

Industrial production methods often involve ultramicropulverization and dripping pill preparation processes to enhance the disintegration and dissolution speed, improve stability, reduce the dose of auxiliary materials, and lower production costs .

Chemical Reactions Analysis

Methoxyphenamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or potassium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include sodium borohydride, potassium borohydride, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Methoxyphenamine hydrochloride is similar to other β-adrenergic receptor agonists such as:

This compound is unique due to its specific chemical structure, which includes a methoxy group at the 2-position of the phenyl ring and a methyl group on the nitrogen atom. This structure contributes to its specific pharmacological effects and therapeutic applications .

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSJNNQVSUVTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-30-1 (Parent)
Record name Methoxyphenamine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID301026187
Record name Methoxyphenamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5588-10-3
Record name Benzeneethanamine, 2-methoxy-N,α-dimethyl-, hydrochloride (1:1)
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Record name Methoxyphenamine hydrochloride [USP:JAN]
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Record name methoxyphenamine hydrochloride
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Record name Methoxyphenamine hydrochloride
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Record name Methoxyphenamine hydrochloride
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Record name METHOXYPHENAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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